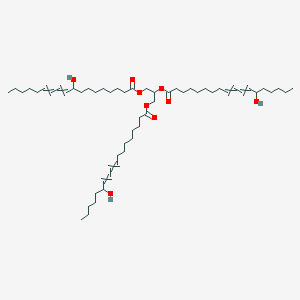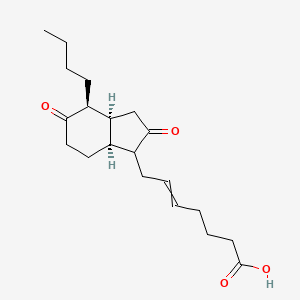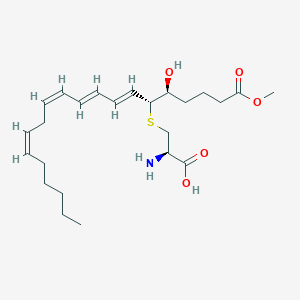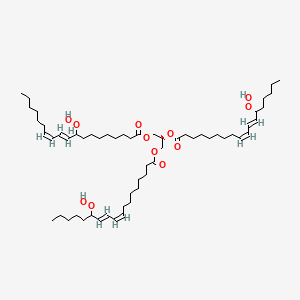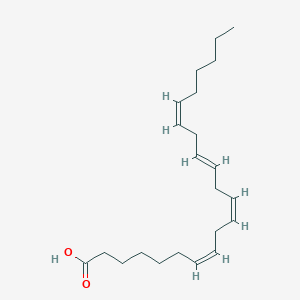
(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide is a synthetic compound characterized by its unique structure, which includes a cyclopropyl group attached to a long-chain polyunsaturated amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fatty acids or their derivatives.
Formation of the Amide Bond: The fatty acid derivative is reacted with cyclopropylamine under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Automated Synthesis: Utilizing automated synthesizers can enhance reproducibility and reduce human error.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize the ecological impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated amides.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Polymer Science: It can be incorporated into polymer backbones to impart unique mechanical and thermal properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Signal Transduction: It can modulate signaling pathways in cells, influencing various biological processes.
Medicine
Anti-inflammatory Agents: Due to its structural similarity to fatty acid derivatives, it may exhibit anti-inflammatory properties.
Cancer Therapy: The compound could be explored for its potential to inhibit cancer cell proliferation.
Industry
Material Science: It can be used in the development of advanced materials with specific properties, such as enhanced durability or flexibility.
Agriculture: The compound may serve as a precursor for agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The mechanism by which (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can influence pathways related to inflammation, cell proliferation, and apoptosis by modulating the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(5Z,8E,11Z,14Z)-Icosapentaenoic Acid: A polyunsaturated fatty acid with anti-inflammatory properties.
(5Z,8E,11Z,14Z)-Eicosapentaenoic Acid Ethyl Ester: An ethyl ester derivative used in dietary supplements for its cardiovascular benefits.
Uniqueness
Structural Features: The presence of a cyclopropyl group distinguishes (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide from other similar compounds, potentially enhancing its stability and reactivity.
Biological Activity: The unique structure may confer distinct biological activities, making it a valuable compound for research and development in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C23H37NO |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12+,16-15- |
InChI Key |
GLGAUBPACOBAMV-AVHBIOJASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)NC1CC1 |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767300.png)

![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
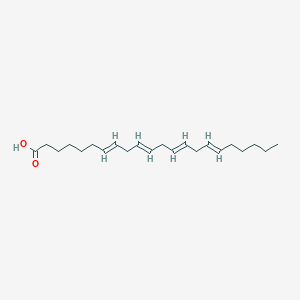
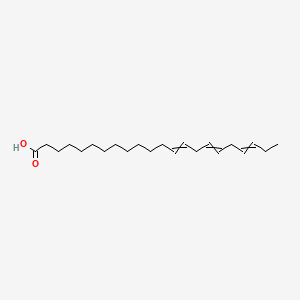

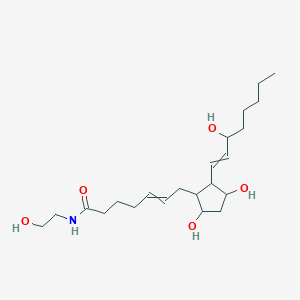
![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
